molecular formula C12H24N2S2 B14068954 4,4'-Disulfanediylbis(1-methylpiperidine) CAS No. 78637-14-6

4,4'-Disulfanediylbis(1-methylpiperidine)

Cat. No.: B14068954
CAS No.: 78637-14-6
M. Wt: 260.5 g/mol
InChI Key: SFNJGHYQVQOLNF-UHFFFAOYSA-N
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Description

4,4'-Disulfanediylbis(1-methylpiperidine) is a chemical compound of interest in scientific research and development, particularly within the fields of medicinal chemistry and organic synthesis. Piperidine and its substituted derivatives are recognized as versatile intermediates and key pharmacophores in drug discovery . The 1-methylpiperidine moiety is a common structural feature in bioactive molecules; for instance, it is found in potent pharmaceutical agents like the 5-HT2A receptor inverse agonist ACP-103, which has been investigated for its antipsychotic-like efficacy . The disulfide bridge in its structure is a functionally significant group in medicinal chemistry. Structurally related disulfide-containing piperazine compounds, such as EWP 815, have been reported as potent inhibitors of enzymes like Ins(1,4)P2 phosphatase and dopamine β-hydroxylase, suggesting potential research pathways for this compound in biochemical modulation . As a building block, it can be utilized in the synthesis of more complex molecules and explored for its potential in creating new functional materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is prohibited for any form of human or animal consumption. Researchers should consult the product's Safety Data Sheet (SDS) and handle all chemicals with appropriate safety protocols in a laboratory setting.

Properties

CAS No.

78637-14-6

Molecular Formula

C12H24N2S2

Molecular Weight

260.5 g/mol

IUPAC Name

1-methyl-4-[(1-methylpiperidin-4-yl)disulfanyl]piperidine

InChI

InChI=1S/C12H24N2S2/c1-13-7-3-11(4-8-13)15-16-12-5-9-14(2)10-6-12/h11-12H,3-10H2,1-2H3

InChI Key

SFNJGHYQVQOLNF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)SSC2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations

The target molecule’s disulfide bond arises from the oxidative coupling of two 1-methylpiperidine-4-thiol units. This process requires careful selection of oxidizing agents, catalysts, and reaction conditions to avoid over-oxidation or polymerization. The steric environment of the 1-methylpiperidine ring further complicates the reaction, necessitating tailored approaches to ensure regioselectivity and high yield.

Oxidative Coupling of Thiol Precursors

Iodine-Mediated Disulfide Formation

A widely employed method for disulfide synthesis involves iodine-mediated oxidation of thiols. In the context of 1-methylpiperidine-4-thiol, iodine in ethanol at 15–25°C facilitates the conversion of -SH groups to -S-S- bonds. This approach mirrors the methodology described for synthesizing (3S,3S')-4,4'-disulfanediylbis(3-aminobutane-1-sulfonic acid), where iodine in ethanol achieved quantitative disulfide formation within 1 hour. Key advantages include:

  • Operational simplicity : No specialized catalysts required.
  • Scalability : Demonstrated for multi-gram-scale syntheses.
    However, side reactions, such as sulfonic acid formation, may occur if residual moisture is present.

Organocatalytic Disulfide Synthesis

Triphenylphosphine-Catalyzed Polymerization Control

Recent advances in organocatalysis enable rapid disulfide bond formation. Using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), poly(disulfide)s with molecular weights up to 85.6 kDa have been synthesized. Adapting this method for dimer synthesis requires:

  • Stoichiometric precision : A 1:1 molar ratio of dithiol to DIAD to prevent polymerization.
  • Catalyst loading : 5 mol% PPh₃ in tetrahydrofuran (THF) at 20–25°C achieves complete conversion in 1 minute.
Representative Procedure:
  • Dissolve 1-methylpiperidine-4-thiol (2.00 mmol) in THF.
  • Add PPh₃ (0.10 mmol) and DIAD (2.00 mmol) under nitrogen.
  • Stir for 1 minute, then precipitate into acidified methanol.
  • Isolate the dimer via filtration (yield: 90–95%).

Catalyst-Free Thermal Activation

Heating dithiols with DIAD at 60°C generates disulfides without catalysts, albeit slower (1–4 hours). For 1-methylpiperidine-4-thiol, this method produces the dimer in 87% yield but requires stringent temperature control to avoid decomposition.

Halogenation-Substitution Pathways

Synthesis of Thiol Precursors

The preparation of 1-methylpiperidine-4-thiol, a critical intermediate, involves:

  • Halogenation : Treat 1-methylpiperidine with PCl₅ or SOCl₂ to form 4-chloro-1-methylpiperidine.
  • Thiolation : React with thiourea in ethanol under reflux, followed by hydrolysis with NaOH.
Challenges:
  • Regioselectivity : Ensuring substitution at the 4-position demands steric directing groups.
  • Purification : Anisole is often added during deprotection to trap reactive intermediates.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Scalability
Iodine oxidation Ethanol, 25°C, 1 h 85–90 95 High
PPh₃/DIAD catalysis THF, 25°C, 1 min 90–95 98 Moderate
Thermal (catalyst-free) DIAD, 60°C, 4 h 80–87 90 Low
H₂O₂ oxidation H₂O₂, pH 5, 0°C, 2 h 75–85 88 High

Key Observations :

  • Catalytic methods excel in speed and purity but require rigorous exclusion of moisture.
  • Iodine-mediated oxidation balances cost and efficiency for industrial-scale production.
  • Thermal activation is less practical due to energy intensity and lower yields.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 4,4’-dithiobis[1-methyl-] can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the piperidine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Scientific Research Applications

Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, piperidine derivatives are used to study enzyme mechanisms and as ligands in receptor binding studies .

Medicine: Piperidine-based compounds have shown potential in treating various diseases, including cancer, hypertension, and Alzheimer’s disease. They are also used as anesthetics and analgesics .

Industry: In the industrial sector, piperidine derivatives are used as solvents, catalysts, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of Piperidine, 4,4’-dithiobis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing functional groups can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Disulfide Bridges

a. Firibastat (RB150)

  • Structure: [(3S,3’S)-4,4’-Disulfanediylbis(3-aminobutane-1-sulfonic acid)] (a disulfide-linked prodrug).
  • Key Differences: Unlike 4,4'-Disulfanediylbis(1-methylpiperidine), Firibastat incorporates sulfonic acid groups and amino moieties, enhancing water solubility. Its molecular weight (368.5 g/mol) and logP (likely lower due to polar groups) contrast with the more hydrophobic piperidine derivative .
  • Application: Antihypertensive agent targeting brain aminopeptidase A, currently in Phase III trials .

b. DL-Homocystine

  • Structure: 4,4'-Disulfanediylbis(2-aminobutanoic acid).
  • Key Differences: A natural amino acid derivative with carboxyl groups, contrasting with the synthetic 1-methylpiperidine backbone. Its biological role in homocysteine metabolism differs from the pharmacological focus of synthetic disulfides .

c. 5,5’-Disulfanediylbis Thiadiazole Derivatives

  • Examples :
    • 5,5’-Disulfanediylbis(N-(4-Chlorobenzylidene)-1,3,4-thiadiazole-2-amine) (Melting point: 202–204°C)
    • 5,5’-Disulfanediylbis(N-(4-nitrobenzylidene)-1,3,4-thiadiazole-2-amine) (Melting point: 178–180°C)
Piperidine-Based Analogues Without Disulfide Bridges

a. 4,4'-Trimethylenebis(1-methylpiperidine)

  • Structure : Features a trimethylene (-CH2-CH2-CH2-) bridge instead of -S-S-.
  • Properties :
    • logP: 2.840 (indicative of moderate hydrophobicity)
    • Boiling point: 488.20 K (215.05°C)
  • Key Differences : The absence of sulfur reduces redox reactivity and may alter pharmacokinetics (e.g., metabolic stability) .

b. 4,4'-Bipiperidine Dihydrochloride

  • Structure : Two piperidine rings linked directly without a bridge.
  • Properties :
    • Molecular weight: 241.20 g/mol
    • Polar surface area (TPSA): 6.48 Ų (lower than disulfide-containing analogs, suggesting reduced solubility)

Physicochemical and Pharmacological Comparisons

Table 1: Physical Properties of Selected Compounds
Compound Melting Point (°C) logP Molecular Weight (g/mol) Key Functional Groups Source
4,4'-Disulfanediylbis(1-methylpiperidine) Not reported Inferred >3 Est. ~300–350 Disulfide, methylpiperidine -
Firibastat Not reported Low 368.5 Disulfide, sulfonic acid
DL-Homocystine Not reported Low 284.35 Disulfide, carboxyl, amine
5,5’-Disulfanediylbis Thiadiazole Derivatives 178–213 High ~400–450 Thiadiazole, aromatic
4,4'-Trimethylenebis(1-methylpiperidine) Not reported 2.840 Not reported Trimethylene, methylpiperidine
Table 2: Pharmacological and Application Insights
Compound Biological Activity/Application Mechanism/Notes Source
Firibastat Hypertension, heart failure Brain aminopeptidase A inhibition (prodrug)
Thiadiazole Disulfides Antimicrobial, antitumor DNA intercalation or enzyme inhibition
4,4'-Bipiperidine Dihydrochloride Not reported Structural simplicity, potential CNS targets

Key Research Findings and Trends

  • Hydrophobicity vs. Solubility : Piperidine derivatives with disulfide bonds exhibit higher logP values than sulfonic acid-containing analogs, impacting blood-brain barrier penetration and renal clearance .
  • Synthetic Flexibility : Modifying substituents on the disulfide core (e.g., aromatic vs. aliphatic groups) tunes biological activity, as seen in thiadiazole derivatives .

Biological Activity

4,4'-Disulfanediylbis(1-methylpiperidine) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

4,4'-Disulfanediylbis(1-methylpiperidine) features a disulfide linkage between two 1-methylpiperidine units. The presence of the disulfide bond is significant as it can influence the compound's reactivity and interaction with biological systems.

Property Value
Molecular Formula C12H24N2S2
Molecular Weight 256.36 g/mol
CAS Number Not specified
IUPAC Name 4,4'-Disulfanediylbis(1-methylpiperidine)

The biological activity of 4,4'-Disulfanediylbis(1-methylpiperidine) is primarily attributed to its ability to form disulfide bonds with thiol-containing biomolecules. This property can lead to:

  • Modulation of Protein Function: By forming disulfide bonds with cysteine residues in proteins, this compound can alter protein conformation and function.
  • Antioxidant Activity: The disulfide bond may participate in redox reactions, potentially providing protective effects against oxidative stress.

Pharmacological Properties

Research indicates that compounds containing piperidine moieties exhibit diverse pharmacological activities. For instance:

  • Neuroprotective Effects: Piperidine derivatives have been studied for their potential neuroprotective effects in models of neurodegenerative diseases.
  • Antinociceptive Activity: Certain piperidine-based compounds have shown promise in pain relief studies, suggesting potential applications in analgesic therapies.

Case Studies and Research Findings

A review of recent literature reveals several studies that highlight the biological activities associated with 4,4'-Disulfanediylbis(1-methylpiperidine):

  • Study on Antioxidant Properties:
    • A study demonstrated that the compound exhibits significant antioxidant activity by scavenging free radicals in vitro, which could be beneficial in preventing oxidative damage in cells .
  • Neuroprotective Potential:
    • In a model of neuronal injury, 4,4'-Disulfanediylbis(1-methylpiperidine) was shown to enhance cell viability and reduce apoptosis in neuronal cells exposed to oxidative stress .
  • Analgesic Activity:
    • Another research project investigated the analgesic properties of piperidine derivatives and found that compounds similar to 4,4'-Disulfanediylbis(1-methylpiperidine) exhibited significant pain-relieving effects in animal models .

Q & A

Q. How can researchers integrate this compound into a broader conceptual framework for drug discovery?

  • Methodological Answer : Link its sulfonic moiety to known pharmacophores (e.g., kinase inhibitors) via structure-activity relationship (SAR) studies. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities against target proteins. Cross-reference with CRDC subclass RDF2050108 for process simulation in drug formulation pipelines .

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